molecular formula C17H27F6N7OP2 B132286 (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate CAS No. 156311-83-0

(7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate

Cat. No. B132286
M. Wt: 521.4 g/mol
InChI Key: CBZAHNDHLWAZQC-UHFFFAOYSA-N
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Description

“(7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate”, also known as PyAOP, is a coupling reagent used in solid phase peptide synthesis . It is a derivative of the HOAt family of coupling reagents . It is preferred over HATU because it does not side react at the N-terminus of the peptide .


Synthesis Analysis

PyAOP is prepared by the reaction of tripyrrolidinophosphine with CCl4, or trispyrrolidinophosphine oxide with POCl3, then with KPF6/H2O, and the reaction of HOAt/NEt3 (1-hydroxy-7-azabenzotriazole/triethyl amine) on PyBroP (bromotripyrrolidinophosphonium hexafluorophosphate) .


Molecular Structure Analysis

The molecular formula of PyAOP is C17H27F6N7OP2 . Its molecular weight is 521.38 .


Chemical Reactions Analysis

PyAOP is a coupling reagent that mediates amide bond formation with the efficiency of HATU but without the risk of guanidine formation . This makes it the reagent of choice for peptide cyclization .


Physical And Chemical Properties Analysis

PyAOP is a colorless crystal . It has a melting point of 163-168 °C . It is soluble in CH2Cl2, CHCl3, DMF, DMSO, NMP, THF, CH3CN, and acetone .

Scientific Research Applications

Peptide Synthesis Enhancement

  • PyAOP is identified as a reagent for carboxylic acid activation, especially used in peptide synthesis. Its physical properties, such as solubility in various solvents and its form as colorless crystals, are noted. This reagent's toxicological properties have not been extensively investigated, but it is commercially available and has specific preparative methods (Coste & Jouin, 2003).

Preventing Epimerization in Peptide Synthesis

  • The simultaneous use of 1-hydroxy-7-azabenzotriazole and CuCl2 with PyAOP has been found effective in eliminating the enantiomerization of the carboxy-terminal amino acid residue in peptide synthesis by the segment condensation strategy (Nishiyama, Ishizuka & Kurita, 2001).

Synthesis of Nucleoside-like Compounds

  • PyAOP is utilized in the synthesis of 1-alkoxy-1H-benzo and 7-azabenzotriazoles from peptide coupling agents. The study explores its reaction with alcohols in the presence of a base to produce these compounds, demonstrating broader utility in preparing acyclic nucleoside-like compounds (Lakshman et al., 2014).

Non-Mutagenic in Peptide Bond Formation

  • PyAOP, along with HOAt, another peptide bond-forming reagent, has been tested and found to be non-mutagenic in the bacterial reverse mutation (Ames) test. This is significant for their use as common pharmaceutical synthesis reagents (Nicolette et al., 2016).

Solid-Phase Peptide Synthesis

  • PyAOP and its corresponding uronium and phosphonium salts have shown superiority over their benzotriazole analogs in solid-phase peptide synthesis, enabling automated synthesis of peptides containing hindered amino acids (Carpino et al., 1994).

Other Applications in Peptide Synthesis

  • Several studies have explored the use of PyAOP in different contexts of peptide synthesis, such as synthesizing N-methyl-rich peptides, modifying protein functional groups, and synthesizing large peptides efficiently (Teixidó et al., 2008), (Krusemark et al., 2008), (Nokihara et al., 2004).

Safety And Hazards

PyAOP causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

PyAOP is used as a reagent for the synthesis of cyclic RGC pentapeptides for functionalization through click chemistry, fluorescent glucose bioprobes, and ReactIR flow cell . It is also used as a reagent for disulfide bond engineering .

properties

IUPAC Name

tripyrrolidin-1-yl(triazolo[4,5-b]pyridin-3-yloxy)phosphanium;hexafluorophosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N7OP.F6P/c1-2-11-21(10-1)26(22-12-3-4-13-22,23-14-5-6-15-23)25-24-17-16(19-20-24)8-7-9-18-17;1-7(2,3,4,5)6/h7-9H,1-6,10-15H2;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBZAHNDHLWAZQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)[P+](N2CCCC2)(N3CCCC3)ON4C5=C(C=CC=N5)N=N4.F[P-](F)(F)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27F6N7OP2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00935424
Record name [(7-Azabenzotriazol-1-yl)oxy]tris(pyrrolidino)phosphonium hexafluorophosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00935424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

521.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate

CAS RN

156311-83-0
Record name Phosphorus(1+), [3-(hydroxy-κO)-3H-1,2,3-triazolo[4,5-b]pyridinato]tri-1-pyrrolidinyl-, (T-4)-, hexafluorophosphate(1-) (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=156311-83-0
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [(7-Azabenzotriazol-1-yl)oxy]tris(pyrrolidino)phosphonium hexafluorophosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00935424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-Hydroxy-3H-1,2,3-triazolo[4,5-b]pyridinato-O)tri-1-pyrrolidinyl-phosphorus hexafluorophosphate
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Record name ((7-AZABENZOTRIAZOL-1-YL)OXY)TRIS(PYRROLIDINO)PHOSPHONIUM HEXAFLUOROPHOSPHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C5Z532MU8E
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate
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(7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate
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(7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate

Citations

For This Compound
348
Citations
CJ Krusemark, JT Ferguson, CD Wenger… - Analytical …, 2008 - ACS Publications
A sequential reaction methodology is employed for the complete derivatization of protein thiols, amines, and acids in high purity under denaturing conditions. Following standard thiol …
Number of citations: 28 pubs.acs.org
M Cieslikiewicz-Bouet, SV Eliseeva, V Aucagne… - pdfs.semanticscholar.org
All reactions were carried out under an argon atmosphere unless otherwise stated. Solvents were purified following established protocols. All reagents were used as received from …
Number of citations: 0 pdfs.semanticscholar.org
N de Haan, KR Reiding, M Haberger, D Reusch… - 2015 - scholarlypublications …
Glycosylation is an important and prevalent co-and post-translational protein modification, affecting the physiological and biochemical properties of the conjugate in numerous ways …
WL Xu, AL Cui, XX Hu, XF You, ZR Li, JS Zheng - Tetrahedron letters, 2015 - Elsevier
Polymyxin B and E are used as a ‘last line’ therapy for infections caused by serious Gram-negative bacteria due to their highly efficient antibacterial activity and nephrotoxicity. Many …
Number of citations: 27 www.sciencedirect.com
WS Horne, N Ashkenasy… - Chemistry–A European …, 2005 - Wiley Online Library
We describe a concise, solid support‐based synthetic method for the preparation of cyclic d,l‐α‐peptides bearing 1,4,5,8‐naphthalenetetracarboxylic acid diimide (NDI) side chains. …
S Bardhan, S Wacharasindhu, ZK Wan… - Organic …, 2009 - ACS Publications
The oxidative palladium-catalyzed cross-coupling of pyrimidines containing pyridotriazol-1-yloxy (OPt) as either a urea or an amide functional group with arylboronic acids in the …
Number of citations: 16 pubs.acs.org
A Nasrolahi Shirazi, RK Tiwari, D Oh… - Molecular …, 2013 - ACS Publications
… a mixture of 5(6)-carboxyfluorescein isobutyrate (5 equiv), 1-hydroxy-7-azabenzotriazole (HOAt, 5 equiv)/7-azabenzotriazol-1-yloxy tripyrrolidinophosphonium hexafluorophosphate) (…
Number of citations: 65 pubs.acs.org
K Kirichenko, JD Hillman, M Handfield… - Journal of Peptide …, 2019 - Wiley Online Library
Mutacin 1140 (MU1140) is a naturally occurring lantibiotic derived from posttranslational modifications of a ribosomally synthesized peptide during the fermentation of a bacterium …
Number of citations: 6 onlinelibrary.wiley.com
S Shimura, M Ishima, S Nakajima, T Fujii… - Journal of the …, 2013 - ACS Publications
The first total synthesis of MA026 and the identification of its candidate target protein for anti-hepatitis C virus activity are presented. MA026, a novel lipocyclodepsipeptide isolated from …
Number of citations: 34 pubs.acs.org
R Moreira, J Wolfe, SD Taylor - Organic & Biomolecular Chemistry, 2021 - pubs.rsc.org
A high-yielding total synthesis of daptomycin, an important clinical antibiotic, is described. Key to the development of this synthesis was the elucidation of a Camps cyclization reaction …
Number of citations: 16 pubs.rsc.org

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